1-Naphthylacetate
Description
Historical Context of 1-Naphthylacetate in Biochemical Inquiry
The use of this compound, also known as α-Naphthyl acetate (B1210297), in biochemical studies has a long-standing history. scbt.com It was initially recognized for its utility in histochemical staining to identify specific cell types. scbt.comontosight.ai The principle behind this application lies in the enzymatic hydrolysis of this compound by non-specific esterases present within cells. This reaction releases alpha-naphthol, which then couples with a diazonium salt to produce a colored precipitate, allowing for the microscopic visualization of esterase activity. ontosight.ai This technique has been particularly valuable in hematology for distinguishing between different types of leukemias and identifying cells of the T-lymphocyte and monocyte/macrophage lineages. ontosight.aiontosight.ai
Significance of this compound as a Model Substrate in Enzymology
This compound has emerged as a crucial model substrate in the field of enzymology, primarily for studying esterase activity. serva.de Its structure allows it to be hydrolyzed by a variety of esterases, including acetylcholinesterase (AChE) and carboxylesterases (CE), releasing 1-naphthol (B170400) and acetic acid. medchemexpress.comresearchgate.net The production of 1-naphthol, a fluorescent compound, provides a convenient and sensitive method for monitoring enzyme kinetics. researchgate.net
One of the most significant applications of this compound is in the study of acetylcholinesterase, a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. plos.org The standard method for assaying AChE activity, the Ellman method, utilizes acetylthiocholine (B1193921) (ATCh) as a substrate. nih.gov However, ATCh has certain limitations. nih.gov In recent years, this compound has been explored as a superior alternative substrate for AChE. researchgate.netnih.gov In silico and in vitro studies have shown that this compound exhibits a favorable interaction with AChE, with a lower Michaelis constant (Km) value compared to ATCh, indicating a higher affinity for the enzyme. researchgate.netnih.gov This makes it a highly attractive chromogenic and fluorogenic substrate for the sensitive detection of AChE activity. medchemexpress.comnih.govmdpi.com
The hydrolysis of this compound by AChE can be monitored using colorimetric or fluorescence-based assays. medchemexpress.comnih.gov In colorimetric assays, the resulting 1-naphthol reacts with a chromogenic reagent like Fast Blue RR to produce a colored product. medchemexpress.com In fluorescence-based assays, the inherent fluorescence of 1-naphthol is measured. researchgate.netnih.gov These assays are not only rapid and sensitive but also overcome some of the limitations associated with the traditional Ellman method. nih.gov
Overview of Key Research Domains Employing this compound
The application of this compound extends across several key research domains:
Neuroscience and Toxicology: A primary application of this compound is in the detection of organophosphorus (OP) pesticide poisoning. medchemexpress.com OPs are potent inhibitors of AChE. plos.org By measuring the inhibition of AChE-mediated hydrolysis of this compound, researchers can quantify the extent of OP exposure. medchemexpress.com This has led to the development of rapid and sensitive assays for the diagnosis of OP poisoning. nih.gov
Enzyme Characterization: this compound is widely used to characterize the activity of various esterases. It serves as a substrate for non-specific carboxylic esterases in various organisms, from insects to fish to humans. sigmaaldrich.comresearchgate.netjst.go.jpnih.gov For instance, it has been used to investigate the distribution of these enzymes in the digestive tract of fish and to study carboxylesterase activity in insects and crustaceans. sigmaaldrich.comresearchgate.netjst.go.jp
Cell Biology and Histochemistry: As mentioned earlier, the classic use of this compound is in histochemical staining to identify macrophages and other immune cells with high non-specific esterase activity. scbt.comontosight.aichemicalbook.com This method remains a valuable tool in hematology and immunology for cell identification and characterization. ontosight.aiontosight.ai
Plant Science: In plant biology, this compound is hydrolyzed by intracellular esterases to release acetic acid and 1-naphthol. medchemexpress.com This leads to the acidification of the extracellular medium, a key factor in processes like cell elongation. medchemexpress.com While related to 1-naphthaleneacetic acid (NAA), a synthetic auxin used as a plant growth regulator, this compound's role in research is primarily as a substrate to study enzymatic processes. herts.ac.ukfrontiersin.orgnih.govwikipedia.org
Biocatalysis and Organic Synthesis: The enzymatic hydrolysis of esters is an important reaction in organic synthesis. Research has explored the use of enzymes to catalyze the hydrolysis of compounds like this compound, sometimes in non-aqueous environments, for the production of valuable chemical intermediates. rsc.org The kinetics of the photo-Fries rearrangement of this compound has also been a subject of study in physical chemistry. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 830-81-9 scbt.comchemsynthesis.com |
| Molecular Formula | C12H10O2 scbt.comchemsynthesis.com |
| Molecular Weight | 186.21 g/mol scbt.com |
| Melting Point | 43-46 °C chemicalbook.comchemsynthesis.com |
| Flash Point | 113 °C chemicalbook.com |
| Appearance | White to light yellow or slightly pink crystalline powder or crystals chemicalbook.com |
Interactive Data Table: Research Applications of this compound
| Research Domain | Specific Application | Key Findings |
| Enzymology | Substrate for Acetylcholinesterase (AChE) | Alternative to acetylthiocholine, offering a more sensitive and rapid assay for AChE activity. researchgate.netnih.gov |
| Toxicology | Detection of Organophosphate Pesticide Poisoning | Inhibition of AChE-catalyzed hydrolysis of this compound serves as a biomarker for pesticide exposure. medchemexpress.comnih.gov |
| Histochemistry | Staining for Non-specific Esterases | Used to identify macrophages and other immune cells. scbt.comontosight.aichemicalbook.com |
| Carboxylesterase Research | Substrate for Carboxylesterases (CE) | Used to study CE activity and its role in xenobiotic metabolism in various organisms. researchgate.netjst.go.jpnih.govresearchgate.net |
| Plant Biology | Study of Extracellular Acidification | Hydrolysis by plant esterases leads to acidification, influencing cell elongation. medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINYUDVPFIRX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymological Research of 1 Naphthylacetate
Kinetic Analysis of 1-Naphthylacetate Hydrolysis
The hydrolysis of this compound is a cornerstone for investigating the kinetic properties of numerous enzymes. By measuring the rate of 1-naphthol (B170400) production under various conditions, researchers can elucidate fundamental enzymatic parameters.
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the reaction rate and substrate concentration. numberanalytics.compatsnap.com The two key parameters of this model are the Michaelis constant (K_m) and the maximum reaction rate (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for its substrate. numberanalytics.compatsnap.comtku.edu.tw A lower K_m value signifies a higher affinity. patsnap.com V_max is the maximum rate achieved by the system at saturating substrate concentrations. patsnap.comtku.edu.tw
The determination of K_m and V_max for the hydrolysis of this compound has been conducted for a variety of esterases from different sources. For instance, an alpha-naphthyl acetate (B1210297) esterase (ANAE) purified from atta flour exhibited a K_m of 9.765 mM and a V_max of 0.084 mM/min. tku.edu.tw In another study, an esterase from the seeds of Caesalpinia mimosoides showed a much lower K_m of 0.11 mM and a V_max of 12.5 nmol/min for this compound. cabidigitallibrary.org Research on a carboxylesterase from germinated finger millet reported a K_m of 1.176 mM and a V_max of 2.105 nmol/mg protein for the same substrate. ias.ac.in Furthermore, a study on esterases from the diamondback moth determined the K_m and V_max values to be 28 µM and 6.0 µM/min, respectively. researchgate.net These variations highlight the diverse kinetic properties of esterases from different biological origins.
Table 1: Michaelis-Menten Parameters for this compound Hydrolysis by Various Enzymes
The turnover number, or k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. reddit.com The ratio k_cat/K_m is known as the catalytic efficiency or specificity constant, and it provides a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations. reddit.comdiva-portal.org
In a study of a novel carboxylesterase gene from Helicoverpa armigera, three purified fusion proteins were shown to be active in hydrolyzing 1-naphthyl acetate, with k_cat values ranging from 0.35 to 2.29 s⁻¹ and K_m values between 7.61 and 19.72 µM. nih.gov For an alpha-naphthyl acetate esterase from atta flour, the ratio of V_max/K_m was calculated to be 8.60 × 10⁻³ min⁻¹. tku.edu.tw The hydrolysis of 2-naphthyl acetate by lipase (B570770) in a reverse micellar system yielded a catalytic rate constant (k_cat) that decreased slightly with an increase in water content, from 2 x 10⁻⁶ mol g⁻¹ s⁻¹ to 1.2 x 10⁻⁶ mol g⁻¹ s⁻¹. nih.gov In studies of α-chymotrypsin with 2-naphthyl acetate, the presence of certain surfactants was found to increase the K_m value without significantly altering the k_cat. researchgate.netacs.org
Table 2: Kinetic Constants for this compound Hydrolysis
This compound is often used in comparative studies to profile the substrate specificity of esterases. These enzymes typically exhibit broad and sometimes overlapping specificities. cabidigitallibrary.org For example, a carboxylesterase from germinated finger millet showed a higher affinity for 1-naphthyl propionate (B1217596) (K_m = 0.86 mM) than for this compound (K_m = 1.176 mM), indicating a preference for the propionate ester. ias.ac.in
In the latex of Synadenium grantii, seven esterolytic bands were detected with 1-naphthyl acetate and 1-naphthyl propionate, showing that these C2- and C3-esters were preferred substrates over C4-esters. ias.ac.in Similarly, esterases from the haemolymph of the red palm weevil showed different characteristics when hydrolyzing alpha-naphthyl acetate versus beta-naphthyl acetate. ekb.eg Studies on human placental microsomes revealed a strong correlation between the hydrolysis activity of p-nitrophenylacetate and this compound, suggesting that these substrates may be hydrolyzed by the same or kinetically similar enzymes. nih.gov However, a poor correlation with p-nitrophenylbutyrate hydrolysis indicated the presence of more than one carboxylesterase activity. nih.gov
Hydrolytic Rate Constants (K_cat) and Catalytic Efficiency
Esterase Enzyme Characterization Utilizing this compound
This compound serves as a standard substrate for the characterization and investigation of specific classes of esterases, most notably acetylcholinesterase and carboxylesterases.
Acetylcholinesterase (AChE, EC 3.1.1.7) is a critical enzyme in the nervous system. While its primary substrate is acetylcholine, this compound is also hydrolyzed by AChE and is frequently used as a chromogenic substrate for activity assays. medchemexpress.comnih.gov The hydrolysis of this compound by AChE produces 1-naphthol, which can be reacted with a coloring agent like Fast Blue RR salt to quantify enzyme activity. medchemexpress.com
Research has proposed this compound as a better alternative substrate to the commonly used acetylthiocholine (B1193921) (ATCh) for measuring erythrocyte AChE activity, noting it has a lower K_m value. nih.govresearchgate.netresearchgate.net This suggests a higher affinity of AChE for this compound. researchgate.net Its use is particularly relevant in the detection of organophosphorus pesticide poisoning, as these compounds inhibit AChE activity, leading to a measurable reduction in the hydrolysis of this compound. medchemexpress.comnih.gov In vitro assays have confirmed that this compound is a suitable substrate for measuring general esterase activity, though its toxicity can limit its application in in vivo studies. nih.gov
Carboxylesterases (CXE, EC 3.1.1.1) are a diverse group of enzymes involved in the hydrolysis of a wide range of ester-containing compounds, including xenobiotics. cabidigitallibrary.org this compound is a standard substrate used to measure CXE activity. nih.govresearchgate.net
Studies on human placental carboxylesterases have used this compound to determine kinetic parameters and have identified multiple forms of the enzyme. nih.gov In the insect Helicoverpa armigera, a carboxylesterase implicated in insecticide resistance was characterized using this compound, demonstrating its role in detoxification. nih.gov Investigations into carboxylesterases from various plant sources, such as the seeds of Caesalpinia mimosoides and Adenanthera pavonina, have utilized this compound to determine their kinetic properties and classify them. cabidigitallibrary.orgjspb.ru For example, the esterase from Adenanthera pavonina was classified as a carboxylesterase based on its substrate specificity and inhibition profile. jspb.ru Furthermore, in marine predatory fish, this compound was one of several substrates used to analyze carboxylesterase activities as potential biomarkers for chemical exposure. csic.es
General Esterase (α- and β-esterase) Activity Assessments
This compound serves as a common substrate for the assessment of general esterase activity, encompassing both α- and β-esterases. researchgate.netunl.edu The hydrolysis of this compound by these enzymes yields 1-naphthol, a chromogenic compound that can be quantified to determine enzyme activity. medchemexpress.com This reaction is widely used in spectrophotometric assays. unl.edu
In a typical assay, the production of α-naphthol is measured over time. unl.edu The reaction is often initiated by adding the enzyme source to a solution containing 1-naphthyl acetate. To visualize and quantify the resulting 1-naphthol, a coupling agent such as Fast Blue BB salt or Fast Red TR is frequently used, which forms a colored product. unl.eduresearchgate.net The absorbance of this product is then measured at a specific wavelength, typically around 555 nm for β-naphthol and 600 nm for α-naphthol, to determine the concentration of the hydrolyzed substrate. unl.eduresearchgate.net
Studies have shown that different organisms and tissues exhibit varying levels of esterase activity towards 1-naphthyl acetate. For instance, in the eastern subterranean termite, Reticulitermes flavipes, greater esterase activity was observed with α-naphthyl substrates compared to p-nitrophenyl substrates. unl.edu Similarly, in the desert locust Schistocerca gregaria, esterase activity in various tissues was successfully measured using α-naphthyl acetate as the substrate. ekb.eg Research on the German cockroach, Blattella germanica, also utilized α- and β-naphthyl esters to evaluate esterase activity in different body tissues of susceptible and resistant strains. unl.edu
The specificity of esterases can also be investigated using different naphthyl esters. For example, a study on adult rat brain esterases found that the enzyme preparation hydrolyzed α-naphthyl acetate, α-naphthyl propionate, and α-naphthyl butyrate (B1204436), with the rate of hydrolysis decreasing as the acyl chain length increased. portlandpress.com
Purification and Biochemical Properties of Esterases
This compound is a crucial tool in the purification and characterization of esterases from various biological sources. The process of purifying these enzymes often involves multiple steps, including ammonium (B1175870) sulfate (B86663) fractionation, ion-exchange chromatography, and gel filtration chromatography. nih.govcabidigitallibrary.orgtandfonline.com Throughout the purification process, fractions are assayed for esterase activity using this compound to identify and isolate the enzyme of interest. nih.gov
Once purified, the biochemical properties of the esterase can be determined. These properties include molecular weight, isoelectric point (pI), optimal pH and temperature, and kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).
Molecular Weight and Subunit Structure: The molecular weight of esterases that hydrolyze this compound varies significantly depending on the source. For example, an esterase from the yeast Saccharomyces cerevisiae was found to be a monomer with a molecular mass of 40 kDa. nih.gov In contrast, a carboxylesterase from germinated finger millet was a single polypeptide chain with a molecular weight of 70,000. ias.ac.in An esterase from the seeds of Caesalpinia mimosoides had a molecular weight of 20 kDa. cabidigitallibrary.org
Optimal pH and Temperature: The optimal conditions for enzyme activity also differ. The yeast esterase showed optimal activity at pH 7.0 and 50°C. nih.gov An esterase from eastern subterranean termites had maximal activity at pH 7.6 and 45°C. unl.edu The esterase from Caesalpinia mimosoides seeds functioned best at pH 7.0 and 45°C. cabidigitallibrary.org
Kinetic Properties: The kinetic parameters Kₘ and Vₘₐₓ provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. These values are determined by measuring the rate of hydrolysis of this compound at various concentrations.
The following table summarizes the biochemical properties of several esterases purified using this compound as a substrate:
| Enzyme Source | Purification Fold | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Kₘ (for this compound) | Vₘₐₓ |
| Saccharomyces cerevisiae (yeast) nih.gov | - | 40 | 7.0 | 50 | - | - |
| Reticulitermes flavipes (termite) unl.edu | - | 71.5 - 97.2 | 7.6 | 45 | 72.53 µM | 33.77 µM/min/mg |
| Caesalpinia mimosoides (plant seeds) cabidigitallibrary.org | 9.2 | 20 | 7.0 | 45 | 0.11 mM | 12.5 nmol/min |
| Triticum aestivum (wheat flour) researchgate.net | 10.35 | 68 | 8.0 | 40 | 22.5 mM | 4.71 U/mg |
| Neisseria sicca SB (bacterium) tandfonline.com | 1,110 | - | - | - | - | - |
| Diamondback moth nih.gov | - | - | - | - | 28 µM | 6.0 µM/min |
| Symbiotaphrina kochii (yeast-like symbiont) oup.com | - | 38 | - | - | 114 µM | 8.9 nmol/min/mg |
Data not available is denoted by "-"
Inhibition Studies of Esterase Activity with this compound Substrate
Inhibition studies using this compound as a substrate are fundamental to understanding the mechanisms of enzyme action and for identifying compounds that can modulate esterase activity.
Reversible and Irreversible Inhibitor Characterization
Enzyme inhibitors can be classified as either reversible or irreversible. du.ac.in Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity. du.ac.in Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. du.ac.in
In studies of human myeloid cell esterases, both reversible and irreversible inhibition were observed. nih.gov For example, sodium dodecyl sulphate (SDS) was found to be a reversible inhibitor of the common myeloid esterase (ComEst), while it irreversibly inactivated the monocyte-specific esterase (MonEst). nih.gov Other compounds like phenylmethylsulphonyl fluoride (B91410) (PMSF), dichloroisocoumarin (DCIC), and N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) were identified as irreversible inhibitors of MonEst. nih.gov The insecticide azadirachtin (B1665905) was found to be a reversible competitive inhibitor of esterase activity in the diamondback moth. nih.gov
The type of inhibition can be determined by pre-incubating the enzyme with the inhibitor and then assaying for activity with this compound. If the inhibition is time-dependent and cannot be reversed by dilution, it is considered irreversible. du.ac.in
Competitive Inhibition Mechanisms
Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. du.ac.in This type of inhibition can be overcome by increasing the substrate concentration. du.ac.in
Using this compound as the substrate, product inhibition studies on a carboxylesterase from germinated finger millet revealed that acetic acid, one of the reaction products, acted as a linear competitive inhibitor. ias.ac.in This indicates that acetic acid competes with this compound for binding to the enzyme's active site. ias.ac.in In another study, azadirachtin was shown to be a competitive inhibitor of diamondback moth esterase, with a Kᵢ value of 9 ± 2 µM. nih.gov The mechanism of competitive inhibition involves the inhibitor increasing the apparent Kₘ of the enzyme for the substrate without affecting the Vₘₐₓ.
Specific Esterase Inhibitors and Their Effects
Various compounds have been identified as specific inhibitors of esterases that hydrolyze this compound. These inhibitors are often used to classify different types of esterases and to study their physiological roles. Organophosphates and carbamates are two major classes of esterase inhibitors. ias.ac.inwikipedia.org
Studies on a carboxylesterase from germinated finger millet showed that it was more sensitive to organophosphate inhibitors than to carbamates. ias.ac.in Similarly, in the German cockroach, paraoxon, an organophosphate, caused complete inhibition of esterase activity. unl.edu In contrast, eserine, a carbamate (B1207046), showed less potent inhibition. unl.edu
The table below details the effects of specific inhibitors on esterase activity with this compound as the substrate:
| Enzyme Source | Inhibitor | Type of Inhibition | Effect |
| Human Myeloid Cells (MonEst) nih.gov | Phenylmethylsulphonyl fluoride (PMSF) | Irreversible, Mixed Noncompetitive-Competitive | Significant inhibition |
| Human Myeloid Cells (MonEst) nih.gov | Dichloroisocoumarin (DCIC) | Irreversible | Significant inhibition |
| Human Myeloid Cells (MonEst) nih.gov | N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Irreversible | Significant inhibition |
| Human Myeloid Cells (ComEst & MonEst) nih.gov | Sodium fluoride (NaF) | Reversible, Noncompetitive | Inhibition with different sensitivities (Kᵢ of 1.28 mM for ComEst and 0.01 mM for MonEst) |
| Germinated Finger Millet ias.ac.in | Acetic acid | Reversible, Competitive | Inhibition |
| Germinated Finger Millet ias.ac.in | 1-Naphthol | Reversible, Noncompetitive | Inhibition |
| Diamondback Moth nih.gov | Azadirachtin | Reversible, Competitive | Inhibition (Kᵢ = 9 ± 2 µM) |
| German Cockroach unl.edu | Paraoxon | Irreversible | Complete inhibition |
| German Cockroach unl.edu | Propoxur | - | Inhibition |
| Liposcelis bostrychophila & L. entomophila nih.gov | Dichlorvos | - | Inhibition (I₅₀ values of 1.43 µM and 3.28 µM for carboxylesterase, respectively) |
Data not available is denoted by "-"
These inhibition studies highlight the diverse nature of esterases and provide valuable information for the development of specific inhibitors and for understanding the mechanisms of insecticide resistance.
Applications of 1 Naphthylacetate in Biological Systems Research
Insect Physiology and Insecticide Resistance Mechanisms
1-Naphthylacetate serves as a crucial substrate in entomological research, particularly for investigating the biochemical mechanisms underlying insecticide resistance. Its hydrolysis by esterase enzymes into 1-naphthol (B170400), a chromogenic compound, allows for the quantification of esterase activity, which is often linked to the detoxification of insecticides.
Esterase Overproduction as a Resistance Mechanism
A primary mechanism of resistance to organophosphate and carbamate (B1207046) insecticides in many insect species is the overproduction of detoxifying esterase enzymes. researchgate.netnih.gov This increased enzymatic activity is often due to the amplification of esterase genes. nih.govannualreviews.org The elevated levels of these enzymes lead to enhanced metabolism of insecticides, preventing them from reaching their target sites. lsu.eduoup.com
Research has consistently shown a correlation between increased esterase activity, measured by the hydrolysis of this compound, and insecticide resistance in various insect species. annualreviews.orgcore.ac.uk For example, in the mosquito species Culex pipiens, amplification of esterase genes results in the overproduction of esterase enzymes, a common mechanism for insecticide resistance. nih.gov Similarly, in the tarnished plant bug, Lygus lineolaris, selection with the organophosphate acephate (B21764) led to a significant increase in esterase activities. plos.org The overproduction of esterase protein in resistant insects can lead to detoxification through both sequestration and hydrolysis of the insecticide. annualreviews.org
Table 1: Esterase Activity in Susceptible vs. Resistant Insect Strains
Isoform Analysis in Resistant Strains
Beyond the general overproduction of esterases, the specific isoforms of these enzymes present in resistant strains can differ from those in susceptible populations. core.ac.uk The use of this compound as a substrate in zymographic detection allows for the visualization and comparison of these esterase isoforms. researchgate.net
Studies on the apple aphid, Aphis pomi, have revealed that resistant populations from conventional orchards produce additional esterase isoforms compared to susceptible populations from organic orchards when this compound is used for detection. researchgate.netcore.ac.uk For instance, one resistant population produced one extra esterase isoform, while another resistant population also showed a different new isoform. core.ac.uk These qualitative differences in esterase profiles suggest that the production of new enzyme isoforms is a key component of the resistance mechanism. core.ac.uk Similarly, in Culex quinquefasciatus, electrophoretic banding patterns of esterases varied significantly between individuals, with more intense staining in resistant mosquitoes, indicating that multiple esterase-related mechanisms have been selected in these populations. oup.com In some cases, a single isozyme can be responsible for the increased esterase activity in resistant strains. lsu.edu
Comparative Enzymatic Hydrolysis in Susceptible versus Resistant Populations
Comparing the rate of this compound hydrolysis between susceptible and resistant insect populations provides a quantitative measure of the difference in esterase activity. Resistant strains consistently exhibit a higher capacity to hydrolyze this substrate. researchgate.netcore.ac.uk
For example, in Culex pipiens, the mean value of α-naphthyl acetate (B1210297) hydrolyzed by esterases from a cypermethrin-resistant strain was approximately 12 times higher than that of the susceptible strain. ekb.eg In the tarnished plant bug, Lygus lineolaris, an acephate-selected resistant strain showed a twofold increase in esterase activities compared to a susceptible strain. plos.org Research on the red flour beetle, Tribolium castaneum, found that a malathion-resistant strain had a 44-fold increase in malathion (B1675926) carboxylesterase activity, although the non-specific esterase activity towards α-naphthyl acetate was lower than in the susceptible strain. uliege.be This highlights that while general esterase activity is a good indicator, specific carboxylesterases may be primarily responsible for resistance to certain insecticides. uliege.be
Table 2: Comparative Hydrolysis of α-Naphthyl Acetate in Insect Strains
Plant Biochemistry and Cellular Processes
In plant science, this compound is utilized as a tool to study fundamental cellular processes, particularly those related to growth and intracellular enzymatic activity.
This compound-Dependent Medium Acidification in Plant Cells
The addition of this compound to plant tissues, such as Zea mays (corn) coleoptile segments, leads to the acidification of the surrounding incubation medium. nih.govnih.gov This occurs because this compound is hydrolyzed, likely in the extracellular space of the coleoptile cells, releasing acetic acid. nih.govnih.gov The release of acetic acid has been directly demonstrated through high-performance liquid chromatography analysis of the bathing solution. nih.govnih.gov
The extent of this medium acidification is directly proportional to the concentration of this compound applied. nih.govnih.gov Furthermore, there is a strong temporal correlation between the acidification of the medium and the appearance of acetate, with a stoichiometry of nearly one proton equivalent to one acetate ion. nih.govnih.gov This acidification of the extracellular medium is considered a key factor in cell elongation. medchemexpress.com
Intracellular Esterase Activity and 1-Naphthol Release in Plant Tissues
When plant tissues are supplied with this compound, it is readily taken up and hydrolyzed by intracellular esterases. medchemexpress.comnih.govpnas.org This enzymatic action releases 1-naphthol and acetic acid within the cells. medchemexpress.comnih.gov The generated intracellular acid can then be extruded from the cell, contributing to the acidification of the cell wall and the external medium, which is linked to growth processes. nih.govpnas.org
This technique of generating intracellular acid via this compound hydrolysis has been used to investigate the relationship between proton efflux and cell elongation. nih.govpnas.org Studies have shown that the gradual release of protons from the cytoplasm into the cell wall, as mimicked by the hydrolysis of this compound, can be more effective at inducing sustained elongation than simply immersing the tissue in an acidic buffer. pnas.org The release of 1-naphthol can be measured colorimetrically, providing a way to quantify the intracellular esterase activity. cabidigitallibrary.orgekb.eg
Table 3: Compound Names
Role in Morphogenesis and Physiological Responses (as ester substrate, not NAA)
This compound serves as a crucial substrate for the detection and characterization of esterases, enzymes that play a role in various physiological and morphogenetic processes in plants. Esterases, which hydrolyze ester bonds, are visualized in plant tissues using substrates like this compound and 2-naphthylacetate. srce.hr These compounds are substrates for both arylesterases (EC 3.1.1.2) and carboxylesterases (EC 3.1.1.1). srce.hrsrce.hr
Research on Mammillaria gracillis tissue cultures has demonstrated a relationship between esterase activity, detected using this compound, and the morphogenic state of the tissues. srce.hrresearchgate.net Differences in isoesterase patterns were observed between organized tissues like shoots and unorganized tissues such as callus. srce.hr The study followed esterase activity over a 28-day subculture period, revealing varying peak activity times for different tissue types. For instance, in shoots and tumors, the highest esterase activity with this compound was on the 21st day, whereas callus and hyperhydric regenerants showed peak activity on the 7th day. researchgate.net
Similarly, in the plant Centaurea ragusina, this compound has been used to assess esterase activity in response to salinity and osmotic stress. srce.hr These studies highlight the utility of this compound as a tool to probe the enzymatic landscape during plant development and stress response, providing insights into the physiological roles of esterases.
Microbial Biochemistry and Environmental Interactions
Microbial Esterase Production and Characterization
This compound is a widely used substrate for the screening, purification, and characterization of microbial esterases. nih.govijcmas.com A common plate assay for detecting esterase-producing microorganisms involves the use of this compound, where a clear zone forms around colonies with esterase activity. nih.govijcmas.com
Numerous studies have characterized microbial esterases using this compound. For example, an esterase from Lactobacillus acidophilus NCFM, LaSGNH1, showed the highest activity with this compound compared to other naphthyl esters. mdpi.com An esterase from Neisseria sicca SB was detected during purification using this compound in conjunction with Fast Blue RR salt. tandfonline.com Similarly, research on Saccharomyces cerevisiae utilized α-naphthyl acetate to assay for acetyl esterase activity during purification. nih.gov
The kinetic properties of these enzymes are also determined using this substrate. For instance, the esterase from the seeds of Caesalpinia mimosoides was found to follow Michaelis-Menten kinetics with this compound, yielding a Kₘ of 0.11 mM and a Vₘₐₓ of 12.5 nmol/min. cabidigitallibrary.org
Table 1: Characterization of Microbial Esterases Using this compound
Bioremediation Potential through this compound Hydrolysis
The hydrolysis of this compound by microbial esterases is a key indicator of their potential for bioremediation. Microbes capable of degrading complex pollutants often possess hydrolases, such as esterases, that can break down these compounds. nih.govcore.ac.uk The ability to hydrolyze this compound suggests a broader substrate capability that may include environmental pollutants like pesticides and hydrocarbons. nih.gov
For example, carbaryl (B1668338) hydrolase from Pseudomonas sp. C5pp, which degrades the pesticide carbaryl, also acts on this compound, indicating its function as an esterase. nih.gov This cross-reactivity is significant because the initial step in the degradation of carbaryl is the hydrolysis of its ester linkage to form 1-naphthol. nih.gov Microorganisms that produce such esterases are valuable candidates for bioremediation strategies aimed at cleaning up sites contaminated with pesticides and other industrial chemicals. nih.govcore.ac.ukepa.gov The use of microbial consortia is often more effective in the complete mineralization of pollutants. nih.govplos.org
Mammalian and Animal Tissue Esterase Profiling
Tissue-Specific Esterase Activity
This compound is a standard substrate for profiling esterase activity across different mammalian tissues. nih.govhu.edu.jo Esterases are widely distributed in mammalian tissues, with the liver typically showing the highest activity. nih.govhu.edu.jo Studies in various animals, including camels, cows, goats, rabbits, and rats, have used α-naphthyl acetate to visualize esterase isozymes after electrophoresis. hu.edu.jo
In camels, the highest esterase specific activity was found in the liver, followed by the lung and kidney. hu.edu.jo Similarly, in rats, the liver also exhibits high levels of carboxylesterase activity. researchgate.net The use of this compound allows for the visualization of esterase banding patterns in gels, revealing the polymorphism and differential expression of these enzymes among various tissues. hu.edu.joresearchgate.net For example, in Nile tilapia, different esterase bands were observed in various tissues like the brain, gut, stomach, gill, and heart when stained with α-naphthyl acetate. banglajol.info
Substrate Preferences Across Different Tissues
The use of this compound, often in comparison with other substrates like 2-naphthylacetate or naphthyl esters with different acyl chain lengths (e.g., 1-naphthyl butyrate), helps to elucidate the substrate preferences of esterases in different tissues. srce.hrjmb.or.kr
In Mammillaria gracillis tissue cultures, both 1- and 2-naphthylacetate were used to compare esterase activities, with identical isoesterase patterns observed for both substrates. researchgate.net In a study on a new esterase from Agrobacterium tumefaciens, the enzyme released the butyl group from 1-naphthyl butyrate (B1204436) more rapidly than the acetyl group from 1-naphthyl acetate. jmb.or.kr Research on esterases in prostate cancer cells used α-naphthyl acetate to visualize general esterase activity, which was found to be markedly higher in tumorigenic cells compared to non-tumorigenic cells. nih.gov This differential activity suggests potential for developing targeted therapies. nih.gov
Table 2: Esterase Activity and Substrate Preference in Animal Tissues
Methodological Advancements and Analytical Techniques
Spectrophotometric and Colorimetric Assays for 1-Naphthylacetate Hydrolysis Products
Spectrophotometric and colorimetric assays are foundational techniques for quantifying the activity of esterases using this compound as a substrate. These methods rely on the detection of 1-naphthol (B170400), the product of enzymatic hydrolysis.
The core principle of these assays involves the enzymatic cleavage of this compound into 1-naphthol and acetic acid. medchemexpress.com The liberated 1-naphthol can then be quantified. In many colorimetric methods, a diazonium salt, such as Fast Blue B salt or Fast Blue RR, is added to the reaction mixture. cabidigitallibrary.orgnih.gov This salt couples with the 1-naphthol to produce a colored diazo dye, the absorbance of which can be measured with a spectrophotometer. cabidigitallibrary.orgtku.edu.tw The intensity of the color produced is directly proportional to the amount of 1-naphthol released, and thus to the esterase activity. tku.edu.tw
A common procedure involves incubating the enzyme source with this compound in a buffered solution. tku.edu.tw The reaction is then stopped, often by adding a solution containing a detergent like sodium dodecyl sulfate (B86663) (SDS) and the coupling agent. tku.edu.tw The resulting color is then measured at a specific wavelength, for example, 595 nm when using Fast Blue B. tku.edu.tw
These assays are widely used due to their simplicity and adaptability. They have been applied to study esterase activity in a variety of biological samples, including plant tissues, insect homogenates, and microbial cultures. srce.hrresearchgate.netmicrobiologyresearch.org
Development of Continuous Monitoring Assays
While traditional colorimetric assays are effective, they are often endpoint assays, meaning the reaction is stopped before measurement. This can limit the ability to study enzyme kinetics in real-time. To address this, continuous monitoring assays have been developed.
A significant advancement is the direct spectrophotometric monitoring of 1-naphthol formation at a wavelength where it absorbs, such as 320 nm. researchgate.netnih.gov This method eliminates the need for a coupling dye and a quenching step, allowing for the continuous measurement of the reaction rate as it occurs. researchgate.netnih.gov
This continuous assay provides a simple, rapid, and sensitive method for measuring esterase activity. researchgate.netnih.gov The esterase activity is determined from the slope of the linear change in absorbance over time. researchgate.net This approach has proven valuable for determining kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). tku.edu.twresearchgate.net For instance, one study using a continuous assay determined the Km and Vmax of a diamondback moth esterase for this compound to be 28 ± 2 µM and 6.0 ± 0.1 µM/min, respectively. researchgate.net Another study on α-naphthyl acetate (B1210297) esterase from atta flour reported a Km of 9.765 mM and a Vmax of 0.084 mM/min. tku.edu.tw
The development of continuous monitoring assays has been particularly beneficial for high-throughput screening of enzyme inhibitors, as it allows for rapid assessment of how different compounds affect enzyme activity. google.com
Optimization of Reaction Conditions
The accuracy and sensitivity of assays involving this compound hydrolysis are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate concentration, and buffer composition.
pH: Esterase activity is highly pH-dependent. The optimal pH for the hydrolysis of this compound can vary significantly depending on the source of the enzyme. For example, studies have shown optimal pH values ranging from 7.0 to 9.0. cabidigitallibrary.orgredalyc.org Therefore, it is crucial to determine the optimal pH for each specific enzyme being studied by testing a range of buffer systems. cabidigitallibrary.org
Temperature: Like most enzymatic reactions, the rate of this compound hydrolysis is influenced by temperature. The optimal temperature for activity must be determined experimentally. For instance, studies have identified optimal temperatures around 40°C and 60°C for different esterases. tku.edu.twredalyc.org
Substrate Concentration: The concentration of this compound can affect the reaction rate. For kinetic studies, it is necessary to determine the initial rates of hydrolysis at various substrate concentrations to calculate Km and Vmax. tku.edu.tw
Solvent: this compound is often dissolved in an organic solvent like acetone (B3395972) or methanol (B129727) before being added to the aqueous reaction mixture. cabidigitallibrary.orgsrce.hr The concentration of the organic solvent must be optimized to ensure the substrate is soluble without inhibiting enzyme activity. One study found that the highest activity for an α-naphthyl acetate esterase was achieved in the presence of 100% acetone. tku.edu.tw
The table below summarizes optimized conditions from various studies on enzymatic hydrolysis.
| Parameter | Optimized Value/Range | Enzyme/System Studied | Reference |
| Temperature | 60°C | Defatted egg yolk protein hydrolysis | redalyc.org |
| pH | 9 | Defatted egg yolk protein hydrolysis | redalyc.org |
| Enzyme/Substrate Ratio | 0.35 AU/g | Defatted egg yolk protein hydrolysis | redalyc.org |
| Temperature | 61.4°C | Perilla meal protein hydrolysis | mdpi.com |
| Enzyme Concentration | 7% | Perilla meal protein hydrolysis | mdpi.com |
| Liquid-Solid Ratio | 22.33:1 (mL/g) | Perilla meal protein hydrolysis | mdpi.com |
| Hydrolysis Time | 4 h | Perilla meal protein hydrolysis | mdpi.com |
| Temperature | 40°C | α-Naphthyl acetate esterase from atta flour | tku.edu.tw |
| pH | 8 | α-Naphthyl acetate esterase from atta flour | tku.edu.tw |
| Acetone Concentration | 100% | α-Naphthyl acetate esterase from atta flour | tku.edu.tw |
Electrophoretic Techniques (Zymography) for Esterase Detection
Electrophoretic techniques, particularly zymography, are powerful tools for the detection and characterization of esterases that hydrolyze this compound. Zymography combines the separation of proteins by gel electrophoresis with in-gel detection of enzyme activity.
This technique typically involves separating proteins from a biological sample on a native polyacrylamide gel. After electrophoresis, the gel is incubated in a solution containing this compound and a diazonium salt like Fast Blue RR or Fast Blue B. cabidigitallibrary.orgnih.gov Areas in the gel containing active esterases will hydrolyze the this compound, and the resulting 1-naphthol will react with the diazonium salt to form a colored precipitate, appearing as distinct bands on the gel. cabidigitallibrary.orgsrce.hr This allows for the direct visualization of esterase activity.
Enzyme Activity Visualization on Gels
The visualization of esterase activity on gels provides valuable qualitative information about the enzymes present in a sample. The intensity of the bands can give a semi-quantitative indication of the enzyme activity. Different azo dyes can be used for visualization, and the choice of dye can influence the results. For example, Fast Blue B has been reported to produce less background staining compared to Fast Blue RR and Fast Blue BB, leading to clearer visualization of the activity bands. nih.gov
The staining solution typically consists of a buffer, the substrate (this compound dissolved in a solvent like acetone), and the diazonium salt. cabidigitallibrary.orgsrce.hr The incubation time and temperature are optimized to allow for sufficient color development without excessive diffusion of the bands. cabidigitallibrary.org After staining, the gels are often fixed in an acetic acid solution to preserve the bands. cabidigitallibrary.org This method has been successfully used to visualize esterase activity from various sources, including plant tissues and hemolysate. cabidigitallibrary.org
Isozyme Profiling
One of the key applications of zymography is isozyme profiling. Isozymes are different forms of the same enzyme that catalyze the same reaction but may have different biochemical properties. Zymography can separate and visualize these different isozymes, providing a "fingerprint" of the esterase profile of a particular sample.
By using this compound as a substrate, researchers can identify and compare the esterase isozyme patterns in different tissues, developmental stages, or in response to various treatments. srce.hrsrce.hrtandfonline.com For example, studies have used this technique to show differences in isoesterase patterns between organized and unorganized plant tissues and to identify new esterase isozymes induced by salt stress. srce.hrsrce.hr In some cases, multiple esterase loci, each with different alleles, can be identified. tandfonline.com The number and position of the bands on the zymogram can reveal genetic variation and differential gene expression. tandfonline.comscispace.com
The table below presents findings from isozyme profiling studies using this compound.
| Organism/Tissue | Number of Isozymes/Bands Detected | Key Findings | Reference |
| Mammillaria gracillis tissue culture | 13 | Isoesterase patterns differ between organized and unorganized tissues. | srce.hrresearchgate.net |
| Centaurea ragusina leaves and roots | 12 (leaves), 14 (roots) | Salt and mannitol (B672) treatments induced new esterase isozymes. | srce.hr |
| Drosophila species | 3 alpha-esterase loci, 3 beta-esterase loci | Variations in allelic patterns observed under different light regimes. | tandfonline.com |
| Nile tilapia (Oreochromis niloticus) tissues | 5 | Some esterase bands showed tissue and substrate specificity. | scispace.com |
| Matricaria chamomilla (Chamomile) | - | Different esterase isozyme patterns did not correlate to the self-incompatibility mechanism, but esterase activity levels did. | uchicago.edu |
Advanced Analytical Separations and Detection
Beyond spectrophotometry and zymography, advanced analytical separation techniques provide more detailed and quantitative analysis of this compound and its hydrolysis products.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying this compound and 1-naphthol. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) is commonly used, where the compounds are separated based on their hydrophobicity. nih.gov This technique can confirm the identity of the product of the esterase reaction and can be used to develop highly sensitive and specific quantitative assays. researchgate.netnih.gov For example, an RP-HPLC method has been developed for the quantification of cholinesterase activity in human blood by measuring the conversion of this compound to 1-naphthol. nih.gov
Thin-Layer Chromatography (TLC) is another valuable separation technique. nih.govresearchgate.net In a method known as bioautography, a TLC plate with separated components of a mixture is sprayed with an enzyme solution followed by the substrate (this compound) and a chromogenic agent. nih.gov This allows for the direct identification of enzyme inhibitors on the chromatogram, which appear as white spots on a colored background. nih.gov This is a rapid and inexpensive method for screening plant extracts and other complex mixtures for bioactive compounds. nih.gov
More recently, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) have been employed for the analysis of 1-naphthylacetic acid (a related compound) and other plant growth regulators. researchgate.net These methods offer very high sensitivity and specificity, allowing for the detection of trace amounts of these compounds in complex matrices. researchgate.net
High-Performance Liquid Chromatography (HPLC) for 1-Naphthol Detection
High-Performance Liquid Chromatography (HPLC) has emerged as a robust and sensitive method for the detection and quantification of 1-naphthol, the primary hydrolysis product of this compound. nih.govplos.orgnih.govnih.govplos.org This technique is crucial for various applications, including monitoring enzymatic reactions and analyzing biological and environmental samples. colab.wsresearchgate.netresearchgate.net
Researchers have developed reversed-phase HPLC methods, often coupled with diode-array or UV detection, to separate and quantify carbaryl (B1668338) and its degradation product, 1-naphthol, in various matrices like fruit juices. nih.govplos.org These methods often involve a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. nih.gov For instance, a method was developed that demonstrated good linearity with detection limits below 0.8 ng/ml. nih.gov Another study detailed an RP-HPLC method with UV detection to measure the conversion of this compound to 1-naphthol for estimating acetylcholinesterase (AChE) activity in blood samples. plos.orgnih.govplos.org This assay was optimized using a 50 μM substrate concentration and could be completed within 20 minutes. plos.orgnih.govplos.org The validation of such methods according to ICH guidelines has confirmed their linearity, precision, and accuracy. plos.orgresearchgate.net
The versatility of HPLC is further demonstrated by its application in analyzing 1-naphthol in diverse samples, including biological fluids and geothermal fluids. nih.govresearchgate.net For biological fluids, a method involving fluorescence detection after extraction with ethyl acetate has been described. nih.gov In the context of geothermal fluids, an HPLC method combined with solid-phase extraction (SPE) allows for the sensitive and rapid analysis of naphthalene, 1-naphthol, and 2-naphthol (B1666908) at nanomolar levels. researchgate.net
Table 1: HPLC Methods for 1-Naphthol Detection
| Matrix | Detection Method | Key Findings | Reference |
|---|---|---|---|
| Fruit Juices | Diode-Array Detection | Extraction recoveries of 93.5-98.0% for carbaryl and 90.7-96.0% for 1-naphthol. | nih.gov |
| Human Blood | UV Detection | Linearity (R² ≥ 0.9842 for 1-naphthol), Precision (94.21–96.41%), Accuracy (85.2%–99.6% for 1-naphthol). | plos.orgresearchgate.net |
| Biological Fluids | Fluorescence Detection | Simple and sensitive simultaneous analysis of carbaryl and 1-naphthol. | nih.gov |
| Geothermal Fluids | Fluorescence Detector | Sensitive and rapid analysis at nanomol levels when combined with SPE. | researchgate.net |
Biosensor Development Based on this compound Hydrolysis
The enzymatic hydrolysis of this compound to 1-naphthol serves as a foundational principle for the development of various biosensors, primarily for detecting pesticides and assessing enzyme activity. medchemexpress.comacs.orgencyclopedia.pub These biosensors capitalize on the inhibition of enzymes like acetylcholinesterase (AChE) by certain compounds, leading to a measurable change in the rate of 1-naphthol production. medchemexpress.commdpi.commdpi.com
This compound is considered an attractive chromogenic and fluorogenic substrate for these applications. medchemexpress.commdpi.com Its hydrolysis by esterases, such as AChE, produces 1-naphthol, a fluorescent product, allowing for sensitive detection. researchgate.net This principle has been utilized in the development of electrochemical biosensors. For instance, an AChE-based biosensor was fabricated by immobilizing the enzyme on a glassy carbon electrode modified with single-walled carbon nanotubes to detect organophosphate pesticides. acs.org The inhibition of AChE activity by pesticides results in a decreased rate of this compound hydrolysis, which can be quantified electrochemically. acs.org
Furthermore, alpha-naphthyl acetate esterase (ANAE), found in sources like atta flour, has been explored for pesticide detection. tku.edu.twtku.edu.tw This enzyme can be immobilized on supports like k-carrageenan beads for biosensor applications. researchgate.net The activity of both free and immobilized ANAE can be inhibited by organophosphate pesticides, forming the basis of the detection mechanism. researchgate.net The development of these biosensors involves optimizing parameters such as pH and temperature to ensure maximum enzyme activity and sensitivity. tku.edu.twtku.edu.tw For example, the optimal conditions for ANAE from atta flour to catalyze the hydrolysis of alpha-naphthyl acetate were found to be a temperature of 40°C and a pH of 8. tku.edu.twtku.edu.tw
Table 2: Enzyme-Based Biosensors Utilizing this compound Hydrolysis
| Enzyme | Application | Principle | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Organophosphate and carbamate (B1207046) pesticide detection | Inhibition of AChE activity reduces the rate of 1-naphthol formation. | acs.orgresearchgate.net |
| Alpha-naphthyl acetate esterase (ANAE) | Pesticide detection | Inhibition of ANAE activity by pesticides. | tku.edu.twtku.edu.twresearchgate.net |
Computational and In Silico Modeling Approaches
Molecular Docking and Interaction Energy Studies
Molecular docking and interaction energy studies have provided significant insights into the binding of this compound with various enzymes, particularly acetylcholinesterase (AChE). researchgate.netnih.gov These computational approaches are instrumental in understanding the substrate-enzyme interactions at a molecular level and in screening for potential alternative substrates for AChE.
In silico studies have been performed to evaluate the fitness and Total Interaction Energy (TIE) of various substrates with AChE. researchgate.netnih.gov Among the screened substrates, this compound (1-NA) demonstrated a highly favorable interaction with AChE, characterized by a high Goldscore and a favorable TIE when compared to the natural substrate, acetylcholine. researchgate.netnih.gov These findings suggest that 1-NA can serve as a better alternative substrate for AChE. researchgate.netnih.gov Molecular docking simulations have shown that this compound binds to the active site of AChE, and these in silico results have been validated by in vitro experiments using pure erythrocyte AChE. researchgate.netnih.gov
The docking studies help in elucidating the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. researchgate.net This detailed understanding of the binding mode is crucial for the rational design of new substrates or inhibitors.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its complexes with enzymes, complementing the static picture provided by molecular docking. researchgate.netnih.gov These simulations can reveal conformational changes and the stability of the enzyme-substrate complex over time. researchgate.netnih.govnih.govnih.govfrontiersin.org
MD simulations of the this compound-AChE complex have demonstrated the formation of a stable complex over a simulation period of 5 nanoseconds. researchgate.netnih.gov This stability further supports the viability of this compound as a substrate for AChE. researchgate.netnih.gov In a broader context, MD simulations are used to explore the conformational properties and dipole moments of naphthylacetate derivatives. For instance, simulations of 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate have been used to determine its mean-squared dipole moment and analyze the preferred orientations of its chemical bonds. rsc.org Such studies provide fundamental data on the molecule's behavior in solution. rsc.org
Longer timescale MD simulations, on the order of microseconds, can uncover the role of remote mutations on active site dynamics and catalysis, as well as the influence of the ligand on the active site's dynamics. nih.gov These advanced computational techniques are powerful tools for understanding the intricate relationship between enzyme structure, dynamics, and function in the context of this compound hydrolysis.
Emerging Research Frontiers and Future Directions
Novel Esterase Discovery and Engineering with 1-Naphthylacetate as a Probe
This compound is a cornerstone in the field of functional metagenomics for the discovery of novel esterases. Metagenomic libraries, which contain the collective genetic material from environmental microbial communities, are vast resources for identifying new biocatalysts. Plate-based screening assays using α-naphthyl acetate (B1210297) are frequently employed to detect esterolytic activity in thousands of clones. researchgate.netnih.gov The hydrolysis of α-naphthyl acetate by an active esterase releases α-naphthol, which then reacts with a visualizing agent like Fast Blue B or Fast Red RR to produce a colored precipitate, allowing for the direct identification of positive clones. researchgate.netnih.gov
This approach has successfully led to the isolation of novel esterases from diverse environments, including lake sediments and soil. researchgate.netnih.govnih.gov For instance, a screen of approximately 11,520 fosmid clones from a Lake Arreo sediment metagenomic library using α-naphthyl acetate identified ten positive clones, demonstrating the power of this method in pinpointing rare enzymatic activities. researchgate.netnih.gov Similarly, metagenomes from various soil environments were screened using α-naphthyl acetate and Fast Blue RR to successfully identify a novel ester-hydrolyzing enzyme, Est25. nih.gov
Beyond discovery, this compound is instrumental in the directed evolution and engineering of esterases. By creating mutant libraries of an enzyme and screening them with this compound, researchers can identify variants with improved activity, stability, or altered substrate specificity. This process is crucial for tailoring enzymes for specific industrial or synthetic applications.
Table 1: Examples of Novel Esterase Discovery Using this compound
| Source of Metagenomic Library | Screening Method | Number of Clones Screened | Number of Positive Hits | Reference |
|---|---|---|---|---|
| Lake Arreo Sediment | α-Naphthyl acetate plate assay | 11,520 | 10 | researchgate.netnih.gov |
| Various Environmental Soils | α-Naphthyl acetate and Fast Blue RR | Not Specified | 1 (Est25) | nih.gov |
| South China Sea Deep Sediments | α-Naphthyl acetate with Fast Blue R | Not Specified | 15 (lipolytic enzymes) | semanticscholar.org |
Integration of this compound Assays in Multi-Omics Research
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of complex biological systems. islets.canih.gov While direct mentions of integrating this compound assays into multi-omics workflows are still emerging, the potential is significant. Esterase activity, as measured by this compound hydrolysis, provides a functional readout that can be correlated with data from other omics layers.
For example, in a systems biology study of a microbial community, transcriptomic data might reveal the expression levels of putative esterase genes. A corresponding this compound assay on the proteome extract would validate the functional expression of these enzymes. islets.ca This integrated approach helps to bridge the gap between genotype and phenotype, providing a more complete understanding of how genetic information translates into metabolic function. nih.gov Furthermore, changes in esterase activity in response to environmental stimuli can be a key indicator of metabolic shifts, which can then be explored at the genomic and transcriptomic levels to identify the underlying regulatory networks.
The application of multi-omics is crucial for understanding complex diseases and identifying biomarkers. frontiersin.org By combining genomic and transcriptomic data, researchers can identify genetic variations that may influence disease susceptibility and measure their functional consequences on gene expression. islets.ca The inclusion of functional assays like those using this compound can provide a direct link to the enzymatic activities that may be altered in a disease state.
Development of High-Throughput Screening Methodologies
The need to screen large libraries of enzymes, whether from metagenomic sources or directed evolution experiments, has driven the development of high-throughput screening (HTS) methodologies. nih.govspringernature.com this compound is well-suited for HTS due to the simple and rapid detection of its hydrolysis product. Assays are typically performed in microtiter plate (MTP) format, allowing for the simultaneous analysis of hundreds or thousands of samples. springernature.comacs.org
Several HTS protocols utilize this compound. One common method involves a coupled enzyme cascade where the acetic acid released from the hydrolysis of an acetate substrate leads to the stoichiometric formation of NADH, which can be quantified spectrophotometrically. nih.gov This allows for the screening of several thousand mutants per day. nih.gov Another approach for whole-cell screening on agar (B569324) plates or in microplates employs pH indicators to detect the release of acetic acid. nih.gov For instance, agar plates can be supplemented with α-naphthyl acetate and a pH indicator like bromcresol purple to visualize esterase activity. nih.gov
The development of chemiluminescent probes based on 1,2-dioxetanes substituted with a naphthyl acetate group represents a significant advancement. mdpi.com Enzymatic cleavage of the acetate group triggers a chemiluminescent reaction, offering a highly sensitive and low-background detection method suitable for ultra-high-throughput screening.
Table 2: High-Throughput Screening (HTS) Methods Utilizing Naphthyl Acetates
| HTS Method | Substrate | Detection Principle | Throughput | Reference |
|---|---|---|---|---|
| Coupled Enzyme Assay | Acetates of secondary alcohols | Spectrophotometric (NADH formation) | Several thousand mutants/day | nih.gov |
| Whole-Cell pH Assay | α-Naphthyl acetate | pH indicator (e.g., bromcresol purple) | High | nih.gov |
| Chemiluminescence | Naphthyl acetate-substituted 1,2-dioxetane | Light emission | Ultra-High | mdpi.com |
| Agar Plate Assay | α-Naphthyl acetate and Fast Blue RR | Colorimetric (precipitate formation) | High | nih.govcsic.es |
Theoretical Modeling and Simulation of Esterase-1-Naphthylacetate Interactions
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the interactions between esterases and this compound at the atomic level. researchgate.netnih.govbiorxiv.org These in silico studies provide insights into the binding modes, catalytic mechanisms, and factors determining substrate specificity.
For example, in a study to find alternative substrates for acetylcholinesterase (AChE), 1-Naphthyl acetate (1-NA) was identified through in silico screening as having a favorable interaction with the enzyme, characterized by a high Goldscore and favorable Total Interaction Energy (TIE). researchgate.netnih.gov Subsequent MD simulations of the 1-NA-AChE complex confirmed the formation of a stable complex over a 5-nanosecond period. researchgate.netnih.gov Such studies can predict which amino acid residues are crucial for substrate binding and catalysis. Docking studies with a modeled esterase from Bacillus subtilis E9 and p-nitrophenyl acetate (a similar substrate) indicated that Ser77, His76, and Gly103 were key interacting residues. researchgate.net
Theoretical models are also used to guide enzyme engineering efforts. By simulating the effects of specific mutations on the interaction with this compound, researchers can rationally design enzyme variants with desired properties, reducing the need for extensive experimental screening. asm.org Homology modeling can be used to construct 3D models of novel esterases, which are then used for docking studies to predict their substrate preferences. biorxiv.org
Potential for Bio-inspired Catalysis and Enzyme Immobilization
The principles of enzymatic catalysis are increasingly being harnessed in the design of synthetic, bio-inspired catalysts. These systems aim to mimic the high efficiency and selectivity of natural enzymes in a more robust and controllable framework. nih.gov The hydrolysis of this compound can serve as a model reaction to test the catalytic proficiency of these novel materials. For instance, hydrogels formed from 1-Naphthylacetic acid appended to amino acids have been shown to exhibit esterase-like activity. rsc.org
A key strategy for the practical application of enzymes in industrial processes is immobilization, which involves attaching the enzyme to a solid support. researchgate.netacs.orgmdpi.comnih.gov This enhances enzyme stability, allows for easy separation from the reaction products, and enables continuous operation. acs.orgnih.gov Immobilized esterases can be used in packed-bed reactors or as part of enzymatic membranes for various applications. nanoge.org The activity of immobilized esterases is often assessed using substrates like this compound. researchgate.net
Recent advances in materials science have led to the development of novel supports for enzyme immobilization, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govacs.org These materials offer high surface areas and tunable pore structures, providing a protective and stabilizing environment for the encapsulated enzyme. nih.gov The development of such advanced biocatalytic systems, tested with reliable assays involving this compound, holds significant promise for green and sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-naphthylacetate, and how do reaction parameters influence yield?
- Methodological Answer: this compound is typically synthesized via esterification of 1-naphthylacetic acid with alcohols (e.g., methanol or ethanol) using acid catalysts. For example, sulfonated molecular sieves in fixed-bed reactors achieve >99% yield under optimized conditions (mass ratio of alcohol to acid = 0.5, flow rate = 0.9 mL/min, 95°C, 1 hour reaction time) . Solid superacid catalysts like SO₄²⁻/ZrO₂-TiO₂ also demonstrate high efficiency and reusability (11 cycles without significant loss) . Key parameters include temperature, catalyst loading, and reactant stoichiometry.
Q. How is this compound quantified in enzymatic assays, and what are the calibration requirements?
- Methodological Answer: Spectrophotometric quantification at 585 nm is standard for detecting 1-naphthol, the hydrolysis product of this compound. Calibration curves require concentrations ≥10 µM to ensure distinct absorbance maxima. Lower concentrations may necessitate signal amplification (e.g., fluorescence) or enzymatic recycling systems to improve detection limits .
Q. What solvent systems are recommended for preparing this compound standards in analytical workflows?
- Methodological Answer: Acetonitrile, toluene, and tert-butyl methyl ether are widely used for preparing this compound stock solutions (e.g., 100 µg/mL). Solvent choice depends on compatibility with downstream assays; for example, acetonitrile avoids interference in HPLC, while toluene suits gas chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictory data in carboxylesterase (CES) activity assays involving this compound?
- Methodological Answer: Discrepancies in CES activity (e.g., CES2 induction vs. null effects under specific treatments) require multi-method validation. Native gel electrophoresis with this compound staining can isolate isoform-specific activity, while cytometric analysis and kinetic studies (Km/Vmax) clarify substrate preference. Statistical rigor (e.g., ANOVA for biological replicates) is critical to distinguish artifacts from true effects .
Q. What strategies optimize this compound-based catalytic systems for scalable synthesis?
- Methodological Answer: Advanced optimization employs response surface methodology (RSM) to model interactions between variables (e.g., temperature, flow rate, catalyst acidity). Catalyst characterization via BET surface area analysis, XRD, and FT-IR ensures structural stability. Long-term stability tests under continuous flow conditions (e.g., 24-hour runs) validate industrial potential .
Q. How do environmental factors affect the stability of this compound in plant physiology studies?
- Methodological Answer: Stability studies under varying pH, light, and temperature conditions are essential. For example, HPLC-MS can track degradation products like 1-naphthylacetic acid. Controlled-environment growth chambers simulate field conditions, while isotopic labeling (e.g., ¹⁴C-1-naphthylacetate) traces metabolite distribution in plant tissues .
Q. What advanced techniques address low sensitivity in detecting this compound hydrolysis products?
- Methodological Answer: Coupling spectrophotometry with enzymatic recycling (e.g., using alkaline phosphatase to regenerate 1-naphthol) amplifies signals. Alternatively, LC-MS/MS with derivatization (e.g., dansyl chloride) enhances detection limits to nanomolar ranges. Microfluidic assays reduce sample volume and improve reaction kinetics .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., spectrophotometry + MS) and include negative controls to rule out substrate auto-hydrolysis .
- Experimental Design : Prioritize factorial designs for multi-variable studies and use open-source tools (e.g., R/Python) for statistical modeling .
- Ethical Compliance : Ensure all protocols adhere to institutional safety guidelines, particularly for handling toxic intermediates (e.g., naphthylacetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
